

Iodopentafluorobenzene chemical structure and IUPAC name

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Compound of Interest

Compound Name: Iodopentafluorobenzene

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An In-depth Technical Guide to **iodopentafluorobenzene**: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **iodopentafluorobenzene**, a key reagent and building block in synthetic chemistry. Below, you will find its chemical structure, IUPAC name, key physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for **iodopentafluorobenzene** is 1,2,3,4,5-pentafluoro-6-iodobenzene.^[1] Its chemical structure consists of a benzene ring substituted with five fluorine atoms and one iodine atom.

Synonyms: Pentafluoroiodobenzene, Pentafluorophenyl iodide, Iodoperfluorobenzene.^[1]

Physicochemical Properties

Iodopentafluorobenzene is a colorless liquid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₆ F ₅ I
Molecular Weight	293.96 g/mol
Melting Point	-29 °C
Boiling Point	161 °C (lit.)
Density	2.204 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.496 (lit.)

Experimental Protocol: Synthesis of Iodopentafluorobenzene

A common and effective method for the preparation of **iodopentafluorobenzene** involves the reaction of pentafluorobenzene with N-iodosuccinimide (NIS) in concentrated sulfuric acid. This method is reported to produce the desired product with high purity and yield.

Materials:

- Pentafluorobenzene
- N-Iodosuccinimide (NIS)
- Concentrated sulfuric acid (98%)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

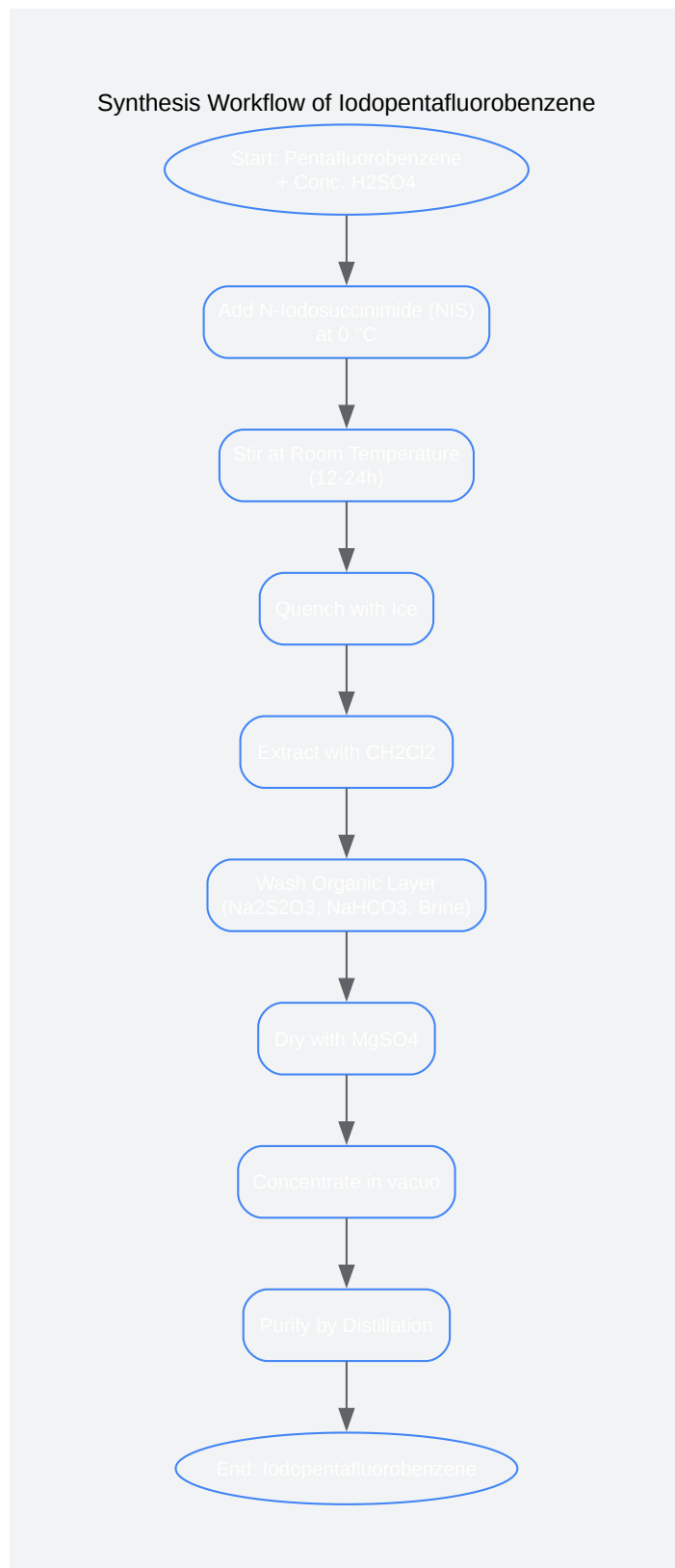
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve pentafluorobenzene in concentrated sulfuric acid at 0 °C (ice bath).
- Slowly add N-iodosuccinimide to the stirred solution while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Carefully pour the reaction mixture over crushed ice.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be further purified by distillation to yield pure **iodopentafluorobenzene**.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of 1,2,3,4,5-pentafluoro-6-iodobenzene.



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Caption: Experimental workflow for the synthesis of **iodopentafluorobenzene**.

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References

- 1. IODOPENTAFLUOROBENZENE | 827-15-6 [chemicalbook.com]
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